molecular formula C12H13FN2O4 B1343054 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid CAS No. 648917-79-7

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid

Cat. No. B1343054
M. Wt: 268.24 g/mol
InChI Key: JLYBRZKHLYQTQU-UHFFFAOYSA-N
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Description

The compound "1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid" is a fluorinated aromatic compound that features a piperidine ring, a common structural motif in medicinal chemistry. This compound is structurally related to piperidine-4-carboxylic acid (isonipecotic acid, P4C), which has been studied for its ability to form hydrogen-bonded complexes with various nitrophenols, such as 2,6-dichloro-4-nitrophenol (DCNP) .

Synthesis Analysis

The synthesis of related piperidine carboxylic acids and their derivatives has been explored in various studies. For instance, benzyloxy anilides of nipecotic and isonipecotic acids have been synthesized and assayed for their biological activity . Although the specific synthesis of "1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid" is not detailed in the provided papers, similar synthetic routes may involve the formation of piperidine carboxylic acid followed by aromatic substitution to introduce the fluoro and nitro groups on the phenyl ring.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid" has been analyzed using X-ray diffraction and theoretical calculations. For example, the crystal and molecular structure of a 1:1 complex of piperidineacetic acid with DCNP has been solved, revealing the presence of hydrogen bonds and electrostatic interactions that consolidate the crystal lattice . These structural analyses provide insights into the potential geometry and electronic distribution of the compound .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives has been studied, particularly in the context of their interactions with nitrophenols. The formation of stable hydrogen-bonded complexes has been observed, as in the case of piperidine-4-carboxylic acid with DCNP . Additionally, the kinetics and mechanism of reactions involving piperidine bases with nitrophenyl ethanes have been reported, which may shed light on the reactivity of the fluorinated nitrophenyl piperidine carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be inferred from spectroscopic studies and theoretical calculations. For instance, the 1:1 complex of isonipecotic acid with DCNP has been characterized by Raman and FTIR spectroscopy, revealing details about the hydrogen bonding and vibrational modes . These studies can help predict the solubility, melting point, and other physical properties of "1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid".

Scientific Research Applications

Aurora Kinase Inhibitor Development

This compound has been studied for its potential in developing Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition can be a strategy for cancer treatment. The research suggests that derivatives of this compound might be useful in treating cancer by inhibiting Aurora A kinase activity, highlighting the compound's relevance in medicinal chemistry for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Radiotracer Development for PET Imaging

Another application involves the synthesis of radiotracers for positron emission tomography (PET) imaging. The compound has been used as a precursor in the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the feasibility of using this compound in developing radiotracers for studying CB1 cannabinoid receptors in the brain. This highlights its utility in neurology and pharmacology research (†. R. Katoch-Rouse, A. Horti, 2003).

Spectroscopic and Theoretical Studies

The compound has also been a subject of spectroscopic and theoretical studies to understand its chemical properties better. For example, research into the hydrogen bonding and molecular structure of related piperidine compounds provides insights into their chemical behavior, which is crucial for developing new materials and understanding biological processes (M. Anioła et al., 2016).

Coordination Polymer Compounds

Additionally, related piperidine derivatives have been used in the synthesis of coordination polymer compounds, demonstrating the versatility of these compounds in material science. These materials have potential applications in catalysis, molecular recognition, and photoluminescence, indicating the broad scope of scientific research applications for these chemical structures (Liang-cai Yu et al., 2006).

Safety And Hazards

The safety and hazards associated with the handling and use of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid are not well-documented in the literature. It is recommended to follow standard laboratory safety procedures when handling this compound .

properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4/c13-9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYBRZKHLYQTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619399
Record name 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid

CAS RN

648917-79-7
Record name 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture consisting of 1.62 g of 2,5-difluoronitrobenzene, 1.9 g of piperidine-4-carboxylic acid and 10 ml of NMP was heated with stirring to 80° C. for 2 hours. After it had been allowed to cool, 30 ml of water were added and the mixture was made weakly acidic using 2N hydrochloric acid and stirred at RT. The precipitated solid was filtered off with suction and dried under reduced pressure.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

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